5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a small organic framework that has been identified to provide potent ligands for numerous receptors . It is a part of the piperazine-fused triazoles, which have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH value is regulated to 6, and impurities are removed to obtain the intermediate . The intermediate is then reacted with chlorobenzene and trifluoroacetic anhydride under stirring . After heating and adding methanesulfonic acid into the mixed reaction solution, trifluoroacetic acid is distilled out . The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a condensed system of 1,2,4-triazole and piperazine . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the interaction of imidate with corresponding hydrazides to obtain amidrazone, which is used in cyclization with esters of fluorinated acids or activated carbonyl compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a number of heavy atoms: 14, a number of aromatic heavy atoms: 5, and a Fraction Csp3: 0.67 .Scientific Research Applications
Compound Synthesis and Utility
Functionalized Building Blocks for Drug Design : Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been prepared, showing potential as privileged motifs for lead-like compound design in drug discovery (Mishchuk et al., 2016).
γ-Secretase Modulators for Alzheimer's Disease : Derivatives of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been identified as γ-secretase modulators, showing promise in Alzheimer's disease treatment due to their ability to lower pathogenic amyloid beta without affecting overall Aβ production or Notch signal (Takai et al., 2015).
Synthesis of Heterocyclic Compounds : The molecule has been used in the synthesis of various heterocyclic compounds, such as triazolopyridines and pyrazines, contributing to the expansion of available compounds for pharmacological investigation (Letavic et al., 2017).
Chemical and Structural Analysis
Structural and Optical Properties : Studies have focused on the structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a derivative, revealing insights into its molecular structure, vibrational spectra, and optical characteristics (Dymińska et al., 2022).
Synthesis and Reactions in Chemistry : Research has also been conducted on the synthesis and reactions of related compounds, exploring their potential for further chemical diversification and understanding their reaction mechanisms (Crabb et al., 1997).
Potential in Pharmacology
Anti-Diabetes Drug Leads : Certain derivatives have shown potential as novel anti-diabetes drug leads, particularly in stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).
Antiproliferative Activity Against Cancer : Fluorinated derivatives have been evaluated for their antiproliferative activity against various cancer cell lines, indicating potential applications in cancer therapy (Dolzhenko et al., 2008).
Inhibitors of Human Eosinophil Phosphodiesterase : Some derivatives have been identified as potent inhibitors of human eosinophil phosphodiesterase, which could have implications in the treatment of respiratory diseases (Duplantier et al., 2007).
Future Directions
Mechanism of Action
Target of Action
It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .
Mode of Action
The compound is part of a focused small molecule library, which suggests it may interact with its targets in a specific and selective manner .
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors or chemical labels shedding light on biochemical mechanisms .
Result of Action
Similar compounds have shown significant binding energies with no adverse effect in the active site of protein .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . The nature of this interaction involves the inhibition of PARP activity, which can lead to the accumulation of DNA damage in cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can trigger cell death pathways, particularly in cancer cells that rely on PARP for survival . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the catalytic domain of PARP, inhibiting its enzymatic activity . This inhibition prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and subsequent cell death. Furthermore, it can modulate the activity of other enzymes involved in DNA repair and cell survival pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP activity and persistent DNA damage in cells . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, it can induce toxic effects, including severe DNA damage and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites in cells. These interactions can influence the overall metabolic state of the cell and impact cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus, where it can interact with DNA repair enzymes . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-2-1-3-10-4-8-9-6(5)10/h4-5H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBQWCQPPNIAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NN=CN2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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